Benzyltripropylammonium chloride

Übersicht

Beschreibung

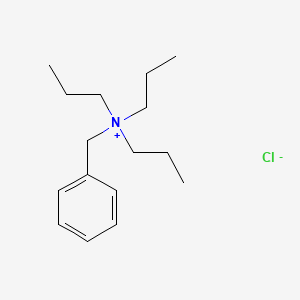

Benzyltripropylammonium chloride is an organic compound with the molecular formula C16H28ClN. It is a quaternary ammonium salt, characterized by a benzyl group attached to a nitrogen atom, which is further bonded to three propyl groups. This compound is typically found as a white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyltripropylammonium chloride can be synthesized through the quaternization reaction of tripropylamine with benzyl chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

3(CH3CH2CH2)3N+C6H5CH2Cl→C16H28ClN+3(CH3CH2CH2)2NH

The reaction is usually conducted in a solvent such as acetone, which helps in dissolving the reactants and facilitates the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization and drying processes to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyltripropylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce benzyltripropylammonium hydroxide .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Phase Transfer Catalyst (PTC)

BTPC serves primarily as a phase transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases (usually aqueous and organic). This ability enhances reaction rates and yields, making it a valuable tool in organic synthesis.

- Reactions Facilitated by BTPC :

- Nucleophilic substitutions

- Alkylation and acylation reactions

- Synthesis of thiols and disulfides

- Esterification reactions

Table 1: Key Reactions Utilizing BTPC

Industrial Applications

BTPC is utilized in various industrial processes due to its efficacy as a catalyst and surfactant.

- Metal Plating and Electropolishing : BTPC is used as an additive in metal plating solutions to improve the quality of deposits.

- Nanomaterials Synthesis : It plays a role in the synthesis of nanomaterials by acting as a stabilizing agent.

- Batteries and Fuel Cells : BTPC is explored for use in electrolytes, enhancing performance characteristics.

Table 2: Industrial Applications of BTPC

Biochemical Research

In biochemical contexts, BTPC is employed for its properties that facilitate proteomic studies.

- Proteomics : As a biochemical reagent, BTPC aids in protein extraction and purification processes, enhancing the solubility of proteins in various solvents.

Case Study 1: Nucleophilic Substitution Reactions

A study demonstrated that using BTPC as a PTC significantly increased the yield of nucleophilic substitution reactions involving alkyl halides. The reaction conditions were optimized to achieve over 90% yield, highlighting BTPC's effectiveness in facilitating these transformations.

Case Study 2: Esterification Reactions

In another experiment focusing on esterification, researchers found that BTPC catalyzed the reaction between ethanol and lauric acid efficiently, resulting in high conversion rates within a short reaction time. This application underscores its utility in producing esters for flavoring agents and fragrances.

Wirkmechanismus

The mechanism of action of benzyltripropylammonium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt intermolecular interactions, particularly in biological membranes. This disruption can affect the permeability and function of cell membranes, leading to various biological effects. The compound can also act as a catalyst in chemical reactions by stabilizing transition states and facilitating the transfer of reactants .

Vergleich Mit ähnlichen Verbindungen

Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of propyl groups.

Benzyltributylammonium chloride: Contains butyl groups instead of propyl groups.

Tetrabutylammonium chloride: Lacks the benzyl group and has four butyl groups attached to the nitrogen atom.

Uniqueness: Benzyltripropylammonium chloride is unique due to its specific combination of a benzyl group and three propyl groups. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in catalysis and membrane studies .

Biologische Aktivität

Benzyltripropylammonium chloride (BTPA) is a quaternary ammonium compound that has garnered attention for its diverse applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. This article provides a comprehensive overview of the biological activity of BTPA, focusing on its toxicological effects, cytotoxicity, and potential therapeutic applications.

This compound is characterized by its quaternary ammonium structure, which influences its interactions with biological systems. The compound is typically presented as a white to yellow powder and is soluble in water and organic solvents. Its structural similarity to acetylcholine suggests potential cholinergic activity, which may have implications for its biological effects.

Acute and Chronic Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of BTPA. In studies involving F344/N rats and B6C3F1 mice, the compound was administered via gavage over 16 days and 13 weeks. Key findings from these studies include:

- Mortality Rates : Significant mortality was observed at higher doses (125 mg/kg for rats and 250 mg/kg for mice), indicating a potential dose-dependent toxicity. Notably, all animals in the highest dose groups succumbed within the first day .

- Clinical Signs : Symptoms such as abnormal breathing, ataxia, lethargy, and tremors were noted in affected animals .

- Hematological Effects : In chronic exposure studies, increases in micronucleated normochromatic erythrocytes were observed in peripheral blood samples from treated mice, suggesting genotoxic potential .

Summary of Toxicity Findings

| Study Duration | Species | Dose Range (mg/kg) | Observations |

|---|---|---|---|

| 16 days | Rats | 0, 16, 32, 63, 125, 250 | High mortality at ≥125 mg/kg |

| 16 days | Mice | 0, 63, 125, 250, 500, 1000 | High mortality at ≥250 mg/kg |

| 13 weeks | Rats & Mice | 0, 12.5, 25, 50, 100 | Minimal impact on body weight; some cholinergic effects noted |

Cytotoxicity Studies

Further investigations into the cytotoxic effects of BTPA have been conducted using various cell lines. For instance:

- Human Breast Cancer Cell Line (MDA-MB-231) : Studies indicated that BTPA exhibited cytotoxic effects that were dependent on concentration and exposure time. The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications .

- Mechanistic Insights : The cytotoxicity of BTPA may be attributed to its interaction with cellular membranes and subsequent disruption of ion homeostasis. This mechanism aligns with findings from similar quaternary ammonium compounds .

Pharmaceutical Applications

The cholinergic activity of BTPA positions it as a candidate for drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial in treating conditions such as Alzheimer's disease or myasthenia gravis.

Industrial Applications

BTPA is also utilized in various industrial applications due to its properties as a surfactant and emulsifier. Its effectiveness in enhancing solubility and stability in formulations makes it valuable in the cosmetic and pharmaceutical industries.

Eigenschaften

IUPAC Name |

benzyl(tripropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRIOKYQEVFKGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421972 | |

| Record name | Benzyltripropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-87-5 | |

| Record name | Benzyltripropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltripropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzyltripropylammonium chloride interact with potassium erucate to form wormlike micelles and what are the potential benefits of these micelles?

A1: this compound (BTAC) acts as an organic counterion in the presence of potassium erucate (KEU). This interaction, combined with the presence of potassium chloride (KCl), leads to the formation of viscoelastic wormlike micelles in solution. These micelles exhibit enhanced temperature and shear resistance compared to systems formed by either KEU/BTAC or potassium N-dodecanoyl glutamate (KLAD)/KCl alone. This enhanced stability makes them promising candidates for applications requiring high viscosity at elevated temperatures, such as in enhanced oil recovery or as rheology modifiers.

Q2: Can this compound be used to modify the properties of deep eutectic solvents?

A2: Yes, research has shown that this compound (BTAC) can be used as a component of deep eutectic solvents (DES). Specifically, it forms a DES with ethylene glycol (EG), where BTAC acts as the hydrogen bond acceptor and EG acts as the donor. This DES can be further confined within reverse micelles (RMs), formed using polysorbate 80 and cyclohexane. This nanoconfinement significantly reduces the viscosity of the DES, potentially broadening its practical applications.

Q3: What analytical techniques are used to characterize systems containing this compound?

A3: Several analytical techniques are employed to study systems containing this compound. These include:

- Raman Spectroscopy: Used to investigate hydrogen bonding interactions between BTAC, ethylene glycol, and water in DES systems. It is also used to study the formation and characteristics of reverse micelles containing BTAC.

- Viscometry: Used to measure the viscosity of wormlike micellar systems containing BTAC and evaluate their temperature and shear resistance.

- Dynamic Light Scattering (DLS): Used to determine the size and stability of reverse micelles encapsulating BTAC-based DES.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.